3-amino-N-phenyl-1,2,4-triazole-1-carbothioamide
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Overview
Description
3-amino-N-phenyl-1,2,4-triazole-1-carbothioamide is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The unique structure of 1,2,4-triazoles allows them to interact with various biological receptors through hydrogen bonding and dipole interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-phenyl-1,2,4-triazole-1-carbothioamide typically involves the reaction of 3-amino-1,2,4-triazole with phenyl isothiocyanate. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-phenyl-1,2,4-triazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted triazoles .
Scientific Research Applications
3-amino-N-phenyl-1,2,4-triazole-1-carbothioamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable tool in biological research.
Medicine: It is investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-amino-N-phenyl-1,2,4-triazole-1-carbothioamide involves its interaction with biological receptors through hydrogen bonding and dipole interactions. The compound can inhibit specific enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The molecular targets and pathways involved include enzyme inhibition and interference with DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1,2,4-triazole
- N-phenyl-1,2,4-triazole-1-carbothioamide
- 1,2,4-triazole derivatives
Uniqueness
3-amino-N-phenyl-1,2,4-triazole-1-carbothioamide is unique due to its specific combination of the triazole ring and phenyl carbothioamide group. This structure imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
93114-31-9 |
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Molecular Formula |
C9H9N5S |
Molecular Weight |
219.27 g/mol |
IUPAC Name |
3-amino-N-phenyl-1,2,4-triazole-1-carbothioamide |
InChI |
InChI=1S/C9H9N5S/c10-8-11-6-14(13-8)9(15)12-7-4-2-1-3-5-7/h1-6H,(H2,10,13)(H,12,15) |
InChI Key |
LMQMZZLPSSJDBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)N2C=NC(=N2)N |
Origin of Product |
United States |
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